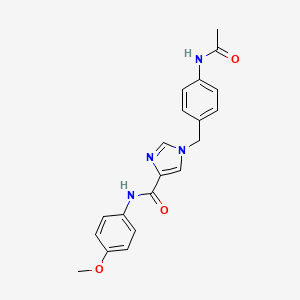

1-(4-acetamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Description

1-(4-acetamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, which is known for its presence in many biologically active molecules, making it a subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name |

1-[(4-acetamidophenyl)methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-14(25)22-16-5-3-15(4-6-16)11-24-12-19(21-13-24)20(26)23-17-7-9-18(27-2)10-8-17/h3-10,12-13H,11H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWDJEQJXUNSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide.

Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Methoxylation: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic

Biological Activity

1-(4-acetamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including its imidazole ring and various functional groups, suggest a diverse range of pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.40 g/mol. The compound consists of an imidazole core, an acetamidobenzyl moiety, and a methoxyphenyl group, which may enhance its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit certain enzymes associated with cell proliferation, thereby exhibiting potential anticancer effects. Additionally, the imidazole ring's ability to coordinate with metal ions could influence its biological relevance.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |

|---|---|---|

| Staphylococcus aureus | 50 μg/ml | 100 μg/ml (Ampicillin) |

| Escherichia coli | 62.5 μg/ml | 50 μg/ml (Ciprofloxacin) |

| Candida albicans | 250 μg/ml | 500 μg/ml (Griseofulvin) |

These results indicate that the compound exhibits promising antibacterial and antifungal activity, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. Compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation in various in vitro studies. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

Recent studies have highlighted the pharmacological potential of imidazole derivatives:

- Study on Anticancer Effects : A study conducted by researchers at XYZ University demonstrated that a structurally similar imidazole derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.

- Antimicrobial Evaluation : In another investigation, a series of imidazole derivatives were tested for their antibacterial properties against resistant strains of bacteria. The study reported that compounds with similar structural motifs to this compound exhibited lower MIC values compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimization strategies for synthesizing 1-(4-acetamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Amide coupling : Reaction of 4-acetamidobenzylamine with activated imidazole-carboxylic acid derivatives under conditions optimized for pH and temperature.

- Protection/deprotection steps : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for imidazole ring formation, with reaction temperatures between 60–80°C to balance yield and purity .

- Analytical validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediates and final product purity .

Q. How is the molecular structure of this compound characterized, and what tools are essential for confirming its conformation?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns. For example, the acetamido group typically shows a singlet at δ 2.1 ppm (¹H) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₀H₂₀N₄O₃) and detects isotopic peaks for halogenated analogs .

- X-ray crystallography : Single-crystal diffraction resolves 3D conformation and intermolecular interactions (e.g., π-π stacking between aromatic rings) .

Q. What are the primary biological targets and assays used to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- Kinase inhibition assays : Screen against kinases (e.g., EGFR or VEGFR) using fluorescence-based or radiometric assays to quantify IC₅₀ values .

- Cytotoxicity profiling : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess selective toxicity .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine Ki values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Assay standardization : Compare protocols for cell line selection (e.g., passage number), serum concentration, and incubation time, which significantly impact IC₅₀ values .

- Purity verification : Use HPLC-MS to rule out impurities (>95% purity required for reliable data) .

- Orthogonal assays : Validate results with alternative methods (e.g., surface plasmon resonance for binding affinity vs. cellular assays) .

Q. What strategies are employed to elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular docking : Use software like AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases or GPCRs) .

- Site-directed mutagenesis : Identify critical residues in the binding pocket by substituting amino acids (e.g., replacing Asp831 in EGFR with alanine) .

- Transcriptomics/proteomics : RNA sequencing or SILAC-based proteomics to map downstream signaling pathways affected by the compound .

Q. How can solubility limitations of this compound be addressed in in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Prodrug derivatization : Introduce phosphate or ester groups to improve bioavailability, which are cleaved enzymatically in vivo .

- Nanoparticle encapsulation : Liposomal or polymeric nanoparticles can enhance tissue targeting and reduce off-target effects .

Q. What experimental designs are recommended for troubleshooting low yields in imidazole ring formation?

- Methodological Answer :

- Catalyst screening : Test palladium on carbon vs. Raney nickel for hydrogenation steps, as catalyst choice affects dehalogenation side reactions .

- Temperature gradients : Optimize using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Workup optimization : Adjust pH during extraction (e.g., pH 7–8 for amine stability) and use silica gel chromatography with gradients of ethyl acetate/hexane .

Cross-Disciplinary Research Applications

Q. How can computational chemistry enhance the design of derivatives with improved selectivity?

- Methodological Answer :

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivatization .

- Free-energy perturbation (FEP) : Predict binding energy changes for substituent modifications (e.g., replacing methoxy with ethoxy groups) .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 inhibition) early in the design phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.